Isobutyl acrylate

Description

Significance of Isobutyl Acrylate (B77674) in Polymer Science and Technology

Isobutyl acrylate (IBA) is a key building block in the production of a wide array of polymers and copolymers. sqspcdn.com Its primary significance lies in its ability to impart specific, desirable properties to the resulting polymer, including hydrophobicity, chemical resistance, and weatherability. jamorin.com The branched isobutyl group in its structure plays a crucial role in defining the characteristics of the polymers, such as reducing brittleness and influencing the glass transition temperature (Tg), which for poly(this compound) is approximately -24 °C. jamorin.compolysciences.comsigmaaldrich.comsigmaaldrich.com

This monomer is rarely used to create homopolymers but is frequently copolymerized with other monomers like (meth)acrylic acid and its esters, styrene, and vinyl acetate (B1210297) to tailor the final properties of the material. jamorin.combasf.com These copolymers are integral to numerous industrial applications. They are fundamental components in the formulation of coatings, adhesives, sealants, plastics, textiles, and inks. sqspcdn.com888chem.com In the realm of adhesives, particularly pressure-sensitive adhesives (PSAs), copolymers containing this compound are valued for their ability to provide excellent adhesive properties. rsc.orgtandfonline.comresearchgate.net For instance, research has shown that terpolymers of this compound, n-butyl acrylate, and methyl methacrylate (B99206) can yield PSAs with simultaneously improved tack, peel strength, and shear strength. researchgate.net

The versatility of this compound also extends to its function as a chemical intermediate. It readily undergoes addition reactions, making it a useful starting material for a variety of chemical syntheses. jamorin.combasf.com This reactivity allows for the creation of functional polymers and copolymers for specialized applications, including leather finishes and as modifiers for plastics and fibers to improve characteristics like softness and durability. sqspcdn.com888chem.com

Historical Context of this compound Research

The story of this compound is intrinsically linked to the broader history of acrylic polymer chemistry, which began in the 19th century. The first synthesis of acrylic acid occurred in 1843, laying the groundwork for future developments. tzgroupusa.com A significant milestone was achieved in 1927 when Dr. Otto Röhm commercially synthesized acrylic esters, opening the door for their industrial application. conservation-wiki.com This was followed by the commercial introduction of acrylic and methacrylic solution resins in 1936. conservation-wiki.com

While specific dates for the initial synthesis of this compound are not prominently documented, the use of related butyl-based acrylic polymers emerged in the early 1930s. During this period, isobutyl methacrylate polymers began to be used as picture varnishes. conservation-wiki.com The industrial-scale production of acrylic esters was significantly advanced by the Reppe process, which involved the carbonylation of acetylene (B1199291) and was discovered by Walter Reppe in 1939. google.com The alternative propylene (B89431) oxidation process later became preferred for economic and safety reasons. researchgate.net

The post-World War II era saw a surge in the development and application of acrylic polymers. Thermoplastic acrylic resin technology, based on the controlled polymerization of various acrylic monomers, became dominant in the automotive topcoat market from the 1950s through the 1970s due to the excellent appearance of the finishes. paint.org Research into the specific properties of different acrylate polymers, including those made from this compound, intensified as their use in coatings, adhesives, and plastics became more widespread.

Current Research Frontiers and Challenges for this compound

Modern research on this compound is focused on creating advanced polymeric materials with precisely controlled architectures and functionalities. A major frontier is the synthesis of block copolymers containing this compound segments. tandfonline.comfrontiersin.org Techniques like controlled radical polymerization (CRP), including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have enabled the creation of well-defined block copolymers. vot.plsigmaaldrich.comsci-hub.seresearchgate.net These advanced methods allow for the synthesis of complex macromolecular structures that were previously difficult to achieve, opening up possibilities for new materials in fields like nanomedicine and thermoplastic elastomers. nih.gov

Another active area of investigation is the development of stimuli-responsive or "smart" polymers. These materials can change their properties in response to external triggers like temperature or pH. ugent.be Research has explored the creation of graft copolymers with an acrylate backbone and temperature-sensitive grafts, which could have applications in areas like controlled drug delivery. ugent.be

The synthesis of bio-based polymers represents a significant and growing research direction aimed at improving sustainability. researchgate.net While much of the focus has been on replacing fossil-based monomers with alternatives derived from renewable resources, challenges remain in developing cost-effective and efficient processes for producing bio-based this compound. acs.org

Despite advancements, challenges in the polymerization of this compound persist. The polymerization process is highly exothermic and can proceed rapidly, which can be difficult to control on an industrial scale and may lead to uncontrolled, explosive polymerization if not properly managed. nih.govverifiedmarketresearch.com Another challenge is managing the complex kinetics of copolymerization, especially at high temperatures where secondary reactions can affect the final polymer structure and properties. acs.org Current research utilizes advanced modeling and simulation techniques to better understand and control these complex reaction parameters to tailor polymer microstructures for specific applications. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound Monomer

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropyl prop-2-enoate | nih.gov |

| CAS Number | 106-63-8 | nih.govsolubilityofthings.com |

| Molecular Formula | C₇H₁₂O₂ | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.govsolubilityofthings.com |

| Appearance | Clear, colorless liquid | jamorin.comnih.gov |

| Odor | Acrid, ester-like | jamorin.comnih.gov |

| Density | 0.890 g/cm³ at 20 °C | jamorin.com |

| Boiling Point | ~133-145 °C | jamorin.comsolubilityofthings.com |

| Melting Point | -61 °C | jamorin.com |

| Glass Transition Temp. (Polymer) | -24 °C | jamorin.comsigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | Low | solubilityofthings.comoecd.org |

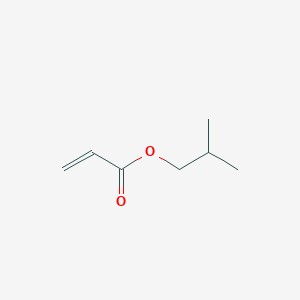

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(8)9-5-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVWNXQPGQOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26335-74-0 | |

| Record name | Poly(isobutyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26335-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021873 | |

| Record name | Isobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl acrylate appears as a clear colorless liquid with an acrid odor. Flash point 86 °F. Less dense than water. Vapors irritate eyes and respiratory system. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently., Liquid, A liquid with a sharp, fragrant odor; [HSDB] Colorless liquid with a fruity odor; Stabilized with 10-20 ppm MEHQ; [OECD SIDS] | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 132 °C, Boiling point: 61-63 °C (51 mm Hg) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

86 °F (NTP, 1992), 86 °F (30 °C) (open cup) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in ethanol, ether and methanol, In water, 2,000 mg/L at 25 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.889 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8896 at 20 deg, Liquid heat capacity= 0.431 BTU/lb-F @ 70 °F; Liquid thermal conductivity= 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density= 0.00494 lb/cu ft @ 70 °F; Ideal gas heat capacity= 0.371 BTU/lb-F @ 75 °F | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.42 (Air = 1) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.68 mmHg (USCG, 1999), 7.07 [mmHg], 7.07 mm Hg at 25 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

106-63-8 | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02509V73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °F (USCG, 1999), -61 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Methodologies of Isobutyl Acrylate

Catalytic Esterification Processes for Isobutyl Acrylate (B77674) Production

The cornerstone of isobutyl acrylate production lies in the catalytic esterification of acrylic acid with isobutanol. researchgate.netresearchgate.net This reversible reaction necessitates the use of a catalyst to achieve commercially viable reaction rates and yields. The choice of catalyst, whether homogeneous or heterogeneous, profoundly influences the process efficiency, product purity, and environmental impact.

Homogeneous Catalysis in this compound Synthesis

Traditionally, the synthesis of this compound has employed homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid. researchgate.netgoogle.comsci-hub.st These catalysts are effective in accelerating the esterification reaction. tandfonline.com However, their use presents several challenges, including corrosivity (B1173158) to equipment, difficulties in separation from the product mixture, and the generation of acidic waste streams that require neutralization. researchgate.nettandfonline.com

Heterogeneous Catalysis, including Ion Exchange Resins, for this compound

To mitigate the drawbacks associated with homogeneous catalysts, significant research has been directed towards the use of solid acid catalysts. researchgate.net Among these, cation exchange resins have emerged as a highly effective and environmentally benign alternative for the synthesis of this compound. researchgate.netacs.org These resins, typically based on sulfonated styrene-divinylbenzene copolymers, offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. scirp.org

Studies have investigated the catalytic activity of various ion exchange resins for the esterification of acrylic acid with isobutanol. Research comparing Amberlyst 15, Amberlyst 131, and Dowex 50wX-400 found that Amberlyst 131 exhibited the highest catalytic activity under the tested conditions. acs.org The catalytic performance of these resins is influenced by factors such as their total acidity, pore structure, and swelling behavior in the reaction medium.

The following table summarizes the findings of a comparative study on different cation exchange resins for this compound synthesis. acs.org

| Catalyst | Conversion of Acrylic Acid (%) |

| Amberlyst 131 | 37.2 |

| Dowex 50wX-400 | 32.8 |

| Amberlyst 15 | 21.1 |

Conditions: Temperature = 358 K, Alcohol/Acid Ratio = 1, Catalyst Loading = 10 g/L. acs.org

The kinetic behavior of the esterification reaction using ion exchange resins has been modeled using various approaches, including pseudo-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood-Haugen-Watson (LHHW) models, to better understand the reaction mechanism and optimize process parameters. researchgate.netacs.org

Optimization of Reaction Conditions in this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the optimization of several key reaction parameters. These include:

Temperature: Increasing the reaction temperature generally enhances the reaction rate. However, it can also favor side reactions and impact catalyst stability. Studies have shown that an optimal temperature exists to maximize conversion. For instance, in the synthesis of butyl acrylate, an increasing trend in conversion was observed with temperature up to an optimum of 90°C. acs.org

Molar Ratio of Reactants: An excess of the alcohol (isobutanol) is often used to shift the reaction equilibrium towards the formation of the ester. Research has demonstrated that increasing the initial molar ratio of alcohol to acid can lead to higher conversions of acrylic acid. sci-hub.stacs.org

Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. An increase in catalyst loading generally leads to a higher conversion of acrylic acid, up to a certain point where mass transfer limitations may become significant. acs.orgacs.org

Water Removal: As water is a byproduct of the esterification reaction, its removal can shift the equilibrium towards the product side, thereby increasing the conversion. sci-hub.st Techniques such as azeotropic distillation or the use of molecular sieves can be employed for this purpose. sci-hub.stacs.org The addition of molecular sieves has been shown to increase acrylic acid conversion by adsorbing the water generated during the reaction. acs.org

Enhanced Catalytic Activity Studies for this compound Production

Efforts to enhance the catalytic activity for acrylate production are ongoing. Research into novel catalyst formulations aims to improve yield, selectivity, and catalyst longevity. For example, the development of zirconia-supported tungstophosphoric acid has been explored for the esterification of acrylic acid, though challenges with catalyst reusability due to leaching were noted. acs.org The modification of catalysts, such as the addition of metal oxides like Nb2O5 to VPO–TiO2 catalysts in the synthesis of acrylic acid, has been shown to enhance active site density and catalytic efficiency. rsc.org

Alternative Synthetic Pathways for this compound

While direct esterification of acrylic acid is the dominant route, alternative synthetic pathways are being explored, often driven by the desire to utilize bio-based feedstocks. One such approach involves the use of 3-hydroxypropionic acid as a starting material. This process involves the dehydration and esterification of aqueous 3-hydroxypropionic acid in the presence of isobutanol. google.com This method offers the potential to produce this compound with very low levels of acetate (B1210297) impurities. google.com

Another novel route involves the rhenium-catalyzed deoxydehydration (DODH) of bio-based glyceric acid in an alcoholic medium to produce acrylic acid and its esters. rsc.org This process avoids the need for gaseous hydrogen and can be applied to various alcohols to yield the corresponding alkyl acrylates. rsc.org

Industrial Process Optimization in this compound Manufacturing

The industrial production of this compound involves a multi-step process that requires careful optimization to ensure efficiency and product quality. A typical process involves a reaction section followed by a separation and purification section. researchgate.net

A key challenge in the manufacturing process is the separation of this compound from unreacted acrylic acid and isobutanol, as they can form azeotropes. researchgate.net Vacuum distillation is often employed to overcome this, as it increases the relative volatility and can break the azeotrope. researchgate.net

Process control systems are crucial for maintaining optimal operating conditions, ensuring consistent product quality, and responding to changes in production demand. credenceresearch.comresearchgate.net Furthermore, there is a growing emphasis on sustainable manufacturing practices, which includes the development of more efficient and environmentally friendly production technologies. credenceresearch.com This includes advancements in automation, process control, and the potential development of bio-based alternatives. credenceresearch.com The use of reactive distillation, where the reaction and separation occur in a single unit, is another process intensification strategy that has been proposed to improve the efficiency of acrylate production. acs.orgresearchgate.net

Polymerization and Copolymerization of Isobutyl Acrylate

Fundamental Polymerization Mechanisms of Isobutyl Acrylate (B77674)

The polymerization of isobutyl acrylate, like other acrylic monomers, can be initiated through various mechanisms. This section details the kinetics of the common free-radical pathway, the potential for the monomer to self-initiate polymerization at elevated temperatures, and the role of chemical initiators in the process.

The free-radical polymerization of acrylate monomers is a complex process influenced by reaction temperature and monomer concentration. acs.org The kinetics of this compound polymerization are comparable to those of other isomers like n-butyl acrylate. In these systems, the polymerization rate is proportional to the monomer concentration. acs.org

Controlled radical polymerization techniques, such as those mediated by nitroxides, can also be applied. In these systems, the polymerization involves an equilibrium between active propagating radicals and dormant species, allowing for better control over the process. cmu.eduacs.org The kinetics are characterized by a pseudo-stationary state where the concentrations of the polymeric radicals and the mediating stable radical remain nearly constant. cmu.eduacs.org

In the absence of a conventional initiator, alkyl acrylates can undergo thermal self-initiation at temperatures typically above 120°C. researchgate.netresearchgate.net Theoretical studies on ethyl acrylate and n-butyl acrylate provide a likely mechanism that is considered applicable to other alkyl acrylates, including this compound. researchgate.netnih.govupenn.edu

The proposed mechanism involves several steps. researchgate.netnih.gov It is theorized that the process begins with the formation of a diradical intermediate from two monomer molecules. researchgate.netnih.govupenn.edu One potential pathway is a [4+2] cycloaddition, or Diels-Alder reaction, to form a cyclic dimer. researchgate.netnih.gov Another pathway involves the formation of a diradical transition state leading to cyclobutane (B1203170) derivatives. researchgate.netnih.gov Computational studies suggest that a key step is the formation of a triplet diradical species, which is a crucial intermediate. nih.govupenn.edu This triplet diradical can then react with a third monomer molecule via hydrogen abstraction to generate two monoradicals. researchgate.netnih.govupenn.edu These monoradicals are the species that initiate the polymer chain growth. researchgate.netnih.gov This self-initiation process is a significant consideration in the high-temperature bulk polymerization of acrylates. researchgate.net

The polymerization of this compound is typically started by adding a chemical initiator that decomposes to form free radicals. Common classes of initiators include organic peroxides, such as benzoyl peroxide, and azo compounds, like azoisobutyronitrile (AIBN). tandfonline.comresearchgate.netgoogle.com The choice and concentration of the initiator significantly influence the polymerization rate and the final properties of the polymer.

In emulsion polymerization, the initiator concentration plays a critical role in determining the number of polymer particles formed. researchgate.net An increase in the concentration of an initiator like potassium persulfate generally leads to a higher rate of radical formation. mdpi.com This results in a greater number of micelles being nucleated, which ultimately produces a larger number of smaller polymer particles. researchgate.netmdpi.com

The effectiveness of an initiator can also depend on the specific monomer. For instance, some monomers may undergo thermal self-polymerization more readily than polymerization induced by certain initiators like benzoyl peroxide. mdpi.com The efficiency of the initiator, which is the fraction of radicals that successfully start a polymer chain, is another important factor. This efficiency is often less than 100% due to phenomena like the "cage effect," where primary radicals recombine before they can react with a monomer molecule. mdpi.com The decomposition rate of the initiator is temperature-dependent, and increasing the reaction temperature generally increases the rate of initiation. mdpi.comrsc.org

Copolymerization Studies Involving this compound

This compound is frequently copolymerized with other monomers to tailor the properties of the final material for specific applications, such as pressure-sensitive adhesives. researchgate.netresearchgate.net Understanding the relative reactivities of the comonomers and controlling the resulting polymer microstructure are crucial for designing these materials.

Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1), the other monomer (r < 1), or either without preference (r ≈ 1). These values are essential for predicting copolymer composition and microstructure.

Several studies have determined the reactivity ratios for copolymerization systems involving this compound (iBuA). In copolymerization with methacrylates, the methacrylate (B99206) monomer is generally more reactive than this compound. tandfonline.com For example, in the copolymerization of this compound with methyl methacrylate (MMA), the reactivity ratio for MMA (r_MMA) is significantly greater than 1, while the ratio for iBuA (r_iBuA) is less than 1, indicating that both types of growing chains prefer to add MMA. tandfonline.com This leads to a copolymer that is richer in MMA than the initial monomer feed, with the acrylate monomer being consumed more slowly. tandfonline.com

The following table summarizes experimentally determined reactivity ratios for various this compound copolymerization systems.

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Conditions |

| tert-Butyl Methacrylate (tBMA) | This compound (iBuA) | 1.513 ± 0.014 | 0.328 ± 0.008 | Bulk, 60°C, AIBN initiator tandfonline.com |

| Methyl Methacrylate (MMA) | This compound (iBuA) | 1.71 | 0.20 | Benzene, 60°C, AIBN initiator tandfonline.com |

| Methyl Methacrylate (MMA) | This compound (iBuA) | 4.1 ± 0.5 | 0.135 ± 0.04 | UV-initiated, 20°C tandfonline.com |

Table generated from referenced research findings. tandfonline.com

Controlling the sequence of monomer units along the polymer chain—the copolymer microstructure—is critical for tuning the material's properties. researchgate.netips.ac.ru Techniques of controlled or living radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are powerful tools for achieving this control. ips.ac.runsf.gov

By employing these methods, copolymers of this compound with specific microstructures, such as block, gradient, or random copolymers, can be synthesized. researchgate.netips.ac.ru For instance, in the RAFT copolymerization of acrylic acid and n-butyl acrylate, the choice of the RAFT agent was shown to dictate whether a random block or a more uniform random copolymer was formed. ips.ac.ru Such principles are directly applicable to this compound systems. The resulting microstructure has a profound impact on the copolymer's properties in solution and in the solid state, influencing characteristics like self-assembly, aggregation behavior, and glass transition temperature. researchgate.netips.ac.ru

Another strategy for controlling microstructure is to use comonomers with bulky side groups. nsf.gov The steric hindrance from a bulky monomer can suppress its own homopolymerization, promoting the addition of the less hindered comonomer. This effect can be exploited to synthesize copolymers with a highly alternating structure, where the two monomer units add to the chain in a regular alternating sequence. nsf.gov This level of microstructural engineering provides a sophisticated platform for designing advanced polymeric materials with precisely tailored performance characteristics. nih.gov

Control of Polymer Architecture and Properties

The final properties of poly(this compound) are intrinsically linked to its molecular architecture, including branching, molar mass, and the presence of macromonomers.

Branching in polyacrylates primarily occurs through intramolecular chain transfer to the polymer, a process commonly known as backbiting. acs.orgmdpi.com This reaction transforms a highly reactive secondary radical at the end of a growing chain into a less reactive tertiary mid-chain radical (MCR). acs.orgresearchgate.net The formation of these MCRs and subsequent monomer addition creates short-chain branches along the polymer backbone. mdpi.com

The degree of branching is a critical parameter that can be controlled by several factors:

Monomer Concentration: As the concentration of monomer decreases, the likelihood of backbiting relative to propagation increases, resulting in a higher branching density. acs.org This is particularly relevant in starved-feed semi-batch processes. acs.orgresearchgate.net

Initiator Concentration: Increasing the initiator concentration can lead to a higher cumulative branching content. acs.org

Solvent and H-Bonding: The choice of solvent can influence branching. For poly(acrylic acid), polymerizations in dioxane resulted in higher degrees of branching compared to those in water. rsc.org For other acrylates, the presence of monomers or solvents capable of hydrogen bonding, such as 2-hydroxyethyl acrylate or butanol, has been shown to reduce the level of branching compared to polymerizations in non-polar aromatic solvents like xylenes (B1142099) and toluene. mdpi.com

Regulating the molar mass of poly(this compound) is essential for tailoring its physical properties, such as viscosity and mechanical strength. In free-radical polymerization, several factors can be adjusted to control the number-average molecular weight (Mn) and weight-average molecular weight (Mw).

Studies using Monte Carlo simulations and experimental investigations on butyl acrylate solution polymerization have shown that the molar mass can be precisely regulated by manipulating reaction conditions. acs.org For instance, the initiator-to-monomer ratio is a key parameter; a higher ratio generally leads to the formation of more polymer chains and thus a lower average molar mass. acs.org

Macromonomers are polymer chains with a reactive, polymerizable end group. In acrylate polymerization, they are primarily formed via β-scission of the tertiary mid-chain radicals that result from backbiting. acs.orgmdpi.com The production of polymers rich in macromonomers is of significant interest for applications like coatings and adhesives. acs.org

The formation and content of macromonomers can be influenced by:

Temperature: β-scission reactions are more prevalent at higher temperatures. researchgate.net Therefore, conducting the polymerization at elevated temperatures is a common strategy to increase macromonomer yield. google.com

Monomer Concentration: The competition between propagation of the mid-chain radical and its β-scission is dependent on monomer concentration. Low monomer concentrations, typical in starved-feed conditions, favor β-scission and thus macromonomer formation. acs.org

Catalytic Chain Transfer Polymerization (CCTP): This technique is highly effective for synthesizing macromonomers. By using specific chain transfer agents, it is possible to produce macromonomers with controlled chain length and composition, which can then be used as reactive surfactants or building blocks for graft copolymers. nih.gov

These macromonomers can be copolymerized with other monomers to create highly branched or graft copolymer structures, which are useful for modifying surface properties and improving material performance. researchgate.netuni-bayreuth.de

Advanced Polymerization Techniques for this compound

To achieve superior control over polymer architecture, advanced polymerization techniques, often categorized as reversible-deactivation radical polymerizations (RDRP) or living radical polymerizations (LRP), are employed. These methods allow for the synthesis of polymers with predetermined molar masses, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.com

Key advanced techniques applicable to this compound include:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com This technique has been used to create well-defined poly(tert-butyl acrylate) brushes on surfaces, which can be subsequently hydrolyzed to form functional poly(acrylic acid) brushes. nih.gov The principles of ATRP are broadly applicable to a range of acrylate monomers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: The RAFT process involves a chain transfer agent (a dithio compound) to mediate the polymerization, allowing for living characteristics. sigmaaldrich.com It is a versatile method suitable for a wide variety of monomers, including acrylates, under diverse reaction conditions. acs.org

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end, controlling the polymerization. sigmaaldrich.com

Single-Electron Transfer-Degenerative Chain Transfer Living Radical Polymerization (SET-DTLRP): This method has been specifically applied to the polymerization of this compound in an aqueous medium. uc.pt Studies have shown that SET-DTLRP of this compound demonstrates controlled polymerization characteristics, evidenced by a linear evolution of number-average molecular weight with conversion. uc.pt The kinetics of polymerization for butyl acrylate isomers were found to be in the order of tert-butyl > n-butyl > isobutyl, suggesting that the stability of the acrylate side group influences the polymerization process. uc.pt

These advanced techniques provide powerful tools for designing and synthesizing microstructure-engineered poly(this compound) and its copolymers for high-performance materials.

Environmental Fate and Degradation of Isobutyl Acrylate

Biodegradation Pathways of Isobutyl Acrylate (B77674)

Biodegradation is a significant process in the environmental breakdown of isobutyl acrylate. Studies suggest that this compound is susceptible to microbial degradation under both aerobic and, to a lesser extent, anaerobic conditions.

By analogy to butyl acrylate, a closely related chemical, the biodegradation of this compound is expected to be an important environmental fate process. nih.gov For instance, butyl acrylate, in a Japanese MITI test using an activated sludge inoculum, reached 61% of its theoretical biochemical oxygen demand (BOD) in two weeks, indicating a significant potential for aerobic microbial breakdown. nih.gov The process of aerobic biodegradation of acrylates like butyl acrylate is known to be carried out by various microorganisms, such as the Pseudomonas fluorescens strain, which can utilize the compound as a growth substrate. icm.edu.pl The initial step in the degradation pathway typically involves the hydrolysis of the ester bond, catalyzed by esterase enzymes, to form isobutanol and acrylic acid. These intermediates are then further metabolized by the microorganisms.

Aerobic Biodegradation of this compound

| Test Method | Duration | Result | Conclusion |

|---|---|---|---|

| ISO 14593 | 7 Days | 71% degradation | Readily Biodegradable oecd.org |

| ISO 14593 | 14 Days | 89% degradation | |

| Japanese MITI Test (by analogy to Butyl Acrylate) | 14 Days | 61% of Theoretical BOD | Important environmental fate process nih.gov |

Specific research on the anaerobic biodegradation of this compound is limited. However, general metabolic pathways for acrylic polymers under anaerobic conditions have been proposed. nih.gov For acrylate compounds, anaerobic degradation by microbial communities found in environments like wastewater sludge can occur, although typically at a slower rate than aerobic processes. nih.gov The pathways may involve initial hydrolysis followed by fermentation of the resulting alcohol and carboxylic acid.

Hydrolysis Mechanisms and Kinetics of this compound

Hydrolysis is a chemical process that can contribute to the degradation of this compound, particularly in aqueous environments. The rate of this reaction is highly dependent on pH. While specific experimental hydrolysis data for this compound are not widely available, reliable estimates and analogies to similar compounds provide insight into its behavior. nih.gov

The primary mechanism for the hydrolysis of acrylate esters is a base-catalyzed process (BAC2 mechanism), which involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the ester group. nih.gov This leads to the cleavage of the ester bond, yielding an alcohol (isobutanol) and a carboxylate salt (acrylate). Under neutral or acidic conditions, the hydrolysis rate is significantly slower.

Modeling data estimates a hydrolysis half-life of 16.5 years for this compound at 25°C and a neutral pH of 7. oecd.org However, under alkaline conditions, this rate increases dramatically. Based on data for the structurally similar butyl acrylate, the hydrolysis half-life shortens from years at neutral pH to mere hours at a pH of 11. nih.govntsb.gov

pH-Dependent Hydrolysis Half-Life of Acrylate Esters (by analogy to Butyl Acrylate)

| pH | Condition | Estimated Half-Life |

|---|---|---|

| 7 | Neutral | 4 years nih.gov / 16.5 years* oecd.org |

| 8 | Slightly Alkaline | 150 days nih.gov |

| 9 | Alkaline | 15 days nih.gov |

| 11 | Strongly Alkaline | 4 hours nih.govntsb.gov |

*Value for this compound from HYDROWIN modeling. Other values are for butyl acrylate. oecd.orgnih.govntsb.gov

Environmental Partitioning and Distribution Modeling of this compound

The environmental distribution of this compound is largely dictated by its physicochemical properties, such as vapor pressure and water solubility. To predict how the substance partitions among different environmental media, scientists employ distribution models.

Fugacity Modeling for Environmental Compartments (Air, Water, Soil, Sediment)

Fugacity models are valuable tools in environmental science for predicting the distribution of a chemical in a defined, multi-compartment environment. ulisboa.ptunipd.it These models use the concept of fugacity, or the "escaping tendency," of a chemical to determine how it will partition between phases like air, water, soil, and sediment at a steady state. ulisboa.ptunipd.it

For this compound, a Level III fugacity model provides a more realistic, non-equilibrium steady-state scenario, which considers ongoing emissions and intermedia transport processes. trentu.ca Modeling based on data for the structurally similar n-butyl acrylate indicates that this compound is most likely to be found in the air. oecd.orgoecd.org The results from a Level III fugacity model predict a high percentage of the substance partitioning into the atmosphere. oecd.org

The predicted distribution across the primary environmental compartments is detailed in the table below.

Distribution of this compound in Environmental Compartments based on a Level III Fugacity Model. oecd.org

This distribution pattern, with over 90% partitioning to air, is consistent with the compound's vapor pressure. oecd.org

Bioaccumulation Potential Assessment for this compound

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that found in the surrounding environment. Key indicators used to assess this potential are the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF). oecd.orgnih.gov A low log Kow value generally suggests a lower tendency to accumulate in fatty tissues. arkema.com

Bioaccumulation Potential Indicators for this compound. oecd.org

Degradation of Poly(this compound) and Related Polymers

While the monomer this compound is readily biodegradable, its polymer, poly(this compound), and related polyacrylates undergo different and generally slower degradation processes. oecd.org The degradation of these polymers can be initiated by various environmental factors, including heat, light (photodegradation), and microbial action (biodegradation). bohrium.commdpi.com

Thermal Degradation: Studies on analogous polymers provide insight into the thermal degradation pathways. The thermal decomposition of poly(n-butyl acrylate) involves processes such as γ-hydrogen transfer, which leads to the formation of cyclic products and butanol. For poly(iso-butyl methacrylate), a closely related polymer, the primary thermal degradation route is depolymerization, where the polymer chain breaks down to yield the monomer. researchgate.net In contrast, poly(t-butyl acrylate) decomposition begins with the elimination of isobutene.

Biodegradation and Environmental Degradation: In complex environments like soil, the degradation of polyacrylates is a result of synergistic abiotic and biotic processes. mdpi.com For the related poly(isobutyl cyanoacrylate), enzymatic action has been shown to catalyze its breakdown through ester hydrolysis. nih.gov This is a different pathway from the conventional route that produces formaldehyde. nih.gov Research on polyacrylate films in soil shows that degradation primarily occurs at the surface layer, leading to roughening and the formation of cracks and holes over time. mdpi.com This process involves main-chain scission of the polymer. mdpi.com

The degradation mechanisms of polyacrylates are complex and depend significantly on the specific polymer structure and environmental conditions. bohrium.com

Summary of Degradation Pathways for Structurally Related Polymers.

Toxicological Research and Health Effects of Isobutyl Acrylate

Mechanistic Studies of Isobutyl Acrylate (B77674) Metabolism

The metabolism of isobutyl acrylate is a critical area of study for understanding its toxicological profile. Research has focused on both in vitro and in vivo models to elucidate the pathways by which this compound is broken down in biological systems.

In Vitro Hydrolysis by Esterases

In vitro studies have demonstrated that this compound is subject to rapid hydrolysis by esterases. One key study utilized porcine hepatic esterases in a phosphate (B84403) buffer to observe this process. oecd.org The results indicated that this compound is quickly broken down into isobutanol and acrylic acid. oecd.org This hydrolytic reaction is a primary detoxification pathway, converting the acrylate ester into its corresponding alcohol and acid. The rate of this hydrolysis is comparable to that of its structural analog, n-butyl acrylate. oecd.org

Below is a table summarizing the in vitro hydrolysis of this compound:

| Enzyme Source | Substrate | Products | Key Finding |

| Porcine Hepatic Esterases | This compound | Isobutanol, Acrylic Acid | Rapid hydrolysis comparable to n-butyl acrylate. oecd.org |

In Vivo Metabolic Pathways

While specific in vivo metabolic studies on this compound are limited, the metabolic fate can be largely inferred from studies on its structural analogs, such as n-butyl acrylate, and related compounds like isobutyl methacrylate (B99206). oecd.orgindustrialchemicals.gov.au Upon absorption, which can occur through oral, dermal, and inhalation routes, it is expected that this compound undergoes rapid metabolism. industrialchemicals.gov.au

The primary in vivo metabolic pathway is believed to be hydrolysis by carboxylesterases, which are abundant in various tissues, including the liver. This enzymatic action cleaves the ester bond, yielding isobutanol and acrylic acid. oecd.orgnih.gov Following hydrolysis, the resulting acrylic acid can enter into normal intermediary metabolism. nih.gov A smaller fraction of the absorbed dose may undergo conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. industrialchemicals.gov.au This conjugation leads to the formation of mercapturic acid derivatives, which are then excreted in the urine. iarc.fr For the analog n-butyl acrylate, urinary metabolites identified include N-acetyl-S-(2-carboxyethyl)cysteine and its sulfoxide. nih.goviarc.fr

Irritation and Sensitization Mechanisms of this compound

This compound is recognized for its potential to cause irritation to the skin, eyes, and respiratory tract. oecd.orgnj.gov The mechanisms underlying these effects are linked to its chemical reactivity and its metabolic products.

Skin Irritation Mechanistic Investigations

Undiluted this compound is known to be irritating to the skin. oecd.orgoecd.org The irritant effect is likely due to the reactivity of the acrylate moiety. As a Michael acceptor, the α,β-unsaturated carbonyl group of this compound can react with nucleophilic groups in skin proteins and other biomolecules. uu.nl This can lead to cellular damage and an inflammatory response.

Furthermore, the hydrolysis of this compound in the skin by cutaneous esterases can release acrylic acid, which is a known irritant. nih.gov While there is no direct evidence from studies on this compound for a sensitizing effect in humans, it is considered a potential sensitizing agent due to its structural similarity to n-butyl acrylate, which is a known skin sensitizer (B1316253) in both animals and humans. oecd.orgtasnee.com Skin sensitization involves an immunological mechanism where the chemical acts as a hapten, binding to skin proteins to form an immunogenic complex that can elicit an allergic contact dermatitis upon subsequent exposures.

Eye Irritation Mechanistic Research

This compound is considered slightly irritating to the eyes. oecd.org Vapors of the compound can also cause eye irritation. noaa.gov The mechanism of eye irritation is thought to be similar to that of skin irritation, involving direct chemical reactivity with proteins and other macromolecules in the cornea and conjunctiva. This can disrupt cellular integrity and trigger an inflammatory cascade. The hydrolysis to acrylic acid within the eye tissues could also contribute to the observed irritation. nih.gov

Respiratory Tract Irritation Mechanisms

Inhalation of this compound vapors can irritate the respiratory tract. oecd.orgnj.gov The primary mechanism is believed to be the direct chemical irritation of the mucous membranes lining the respiratory system. nj.gov The reactivity of the acrylate group can lead to interactions with cellular components in the nasal passages, throat, and lungs, causing inflammation and symptoms such as coughing and shortness of breath. nj.gov

Dermal Sensitization Potential and Cross-Sensitization Studies

While there is limited data from studies on a small number of human patients that did not show evidence of a sensitizing effect, this compound is generally considered a potential skin sensitizing agent. oecd.org This consideration is largely based on its structural similarity to other acrylates, such as n-butyl acrylate, which is a known sensitizer in both animals and humans. oecd.orgoecd.org The potential for sensitization after skin contact is a noted characteristic. basf.com

Acrylates as a chemical class are known for their potential to cause allergic contact dermatitis. safecosmetics.org Cross-sensitization, where sensitization to one acrylate can lead to allergic reactions upon exposure to other acrylates, is a documented phenomenon within this chemical family. oecd.orgsafecosmetics.orgiarc.fr Studies on n-butyl acrylate have demonstrated its ability to show cross-sensitization with other acrylates. oecd.org This is a significant consideration, as individuals sensitized to one acrylic compound may experience exacerbated allergic reactions when re-exposed to different acrylates, for instance, during dental procedures. safecosmetics.org

Genotoxicity Research of this compound

Genotoxicity studies investigate the potential of a chemical to damage the genetic material (DNA) within cells.

Mutagenicity in Bacterial Assays (e.g., Ames Test)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds by testing their ability to induce mutations in specific strains of bacteria like Salmonella typhimurium. eurofins.com.auwikipedia.orgresearchgate.net Research on this compound has consistently shown that the compound is not mutagenic in the Ames assay. oecd.orgnih.gov These tests were conducted both with and without metabolic activation and up to cytotoxic concentrations, with negative results across the board. oecd.org

Chromosomal Aberration Studies

Chromosomal aberration studies assess a substance's potential to cause structural changes to chromosomes. In vivo testing on this compound found that it did not induce chromosome aberrations in a mouse bone marrow micronucleus test. oecd.org

Studies on the analogous compound, n-butyl acrylate, provide further context.

In an in vitro cytogenetic assay using Chinese Hamster Ovary (CHO) cells, n-butyl acrylate did not show clastogenic potential at concentrations that were not cytotoxic. oecd.orgoecd.org However, at cytotoxic concentrations, an increase in aberrant cells was observed when tested without metabolic activation. oecd.orgoecd.org

In vivo cytogenetic assays where rats and hamsters were exposed to n-butyl acrylate via inhalation did not show clastogenic effects in bone marrow cells. oecd.orgnih.goviarc.fr It was noted, however, that these studies had limitations, such as testing single samples shortly after exposure ended. nih.goviarc.fr

In contrast, one study reported that n-butyl acrylate did induce chromosomal aberrations in the bone marrow of rats when administered via intraperitoneal injection. iarc.fr

Carcinogenicity and Reproductive/Developmental Toxicity Studies (via Analogues where direct data is limited)

Direct long-term studies on the carcinogenicity or reproductive toxicity of this compound are not available. oecd.org Therefore, data from structurally similar compounds, primarily n-butyl acrylate, are used for assessment. oecd.org

Analogous Compound Studies (e.g., n-Butyl Acrylate) for Carcinogenicity

Long-term animal studies on n-butyl acrylate have not found evidence of carcinogenicity. arkema.cominchem.org The International Agency for Research on Cancer (IARC) has classified n-butyl acrylate in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals and a lack of data in humans. nih.govinchem.orgciop.pl

Key carcinogenicity studies on n-butyl acrylate include:

A two-year inhalation study in which male and female rats were exposed to n-butyl acrylate vapors found no neoplastic effects or increase in tumor type that could be related to the substance. nih.goviarc.frresearchgate.net

A study involving repeated skin applications on male mice also observed no treatment-related tumors. nih.goviarc.frinchem.org

Table 2: Carcinogenicity Findings for n-Butyl Acrylate (Analogue)

| Study Type | Species | Route | Findings | Source |

|---|---|---|---|---|

| 2-Year Bioassay | Rat | Inhalation | No carcinogenic effect observed. | nih.goviarc.fr |

Analogous Compound Studies for Reproductive and Developmental Toxicity

Data from n-butyl acrylate are used to assess the potential reproductive and developmental toxicity of this compound.

Reproductive Toxicity: Repeated-dose studies with n-butyl acrylate did not show any adverse effects on the reproductive organs. oecd.orgoecd.org Animal studies also gave no indication of a fertility-impairing effect. basf.com

Developmental Toxicity: In developmental toxicity studies where pregnant rats were exposed to n-butyl acrylate via inhalation, fetotoxic effects (such as resorptions and a reduced number of live fetuses) were observed. oecd.orgoecd.org However, these effects only occurred at exposure levels that were also toxic to the mother, causing effects like reduced body weight and irritation. oecd.orgoecd.orgarkema.com No indications of teratogenic effects (birth defects) were seen in these animal studies. arkema.combasf.com The developmental No-Observed-Adverse-Effect Level (NOAEL) was established based on post-implantation loss at maternally toxic concentrations. oecd.org

In Vitro and In Vivo Toxicokinetic Studies

The toxicokinetic profile of this compound, which encompasses its absorption, distribution, metabolism, and excretion, has been evaluated through both direct in vitro studies and in vivo studies of its close structural analogue, n-butyl acrylate.

In Vitro Studies

In vitro research indicates that this compound is subject to rapid metabolism. oecd.orgoecd.org Studies using porcine hepatic esterases demonstrated that the compound is quickly hydrolyzed in phosphate buffer. oecd.orgoecd.org This enzymatic action breaks the ester bond, yielding isoburyl alcohol and acrylic acid as the primary metabolites. oecd.org The rate of this hydrolysis reaction was found to be comparable to that of n-butyl acrylate. oecd.orgoecd.org Further in vitro experiments have shown that, unlike n-butyl acrylate, conjugation with glutathione (GSH) does not appear to be a significant biotransformation pathway for n-butyl methacrylate/isobutyl methacrylate. ecetoc.org

Table 1: In Vitro Metabolism of this compound This table summarizes the findings from in vitro studies on the metabolic fate of this compound.

| Parameter | Finding | Reference |

|---|---|---|

| Test System | Porcine Hepatic Esterases | oecd.org, oecd.org |

| Metabolic Pathway | Hydrolysis | oecd.org, oecd.org |

| Metabolites | Isobutyl alcohol, Acrylic acid | oecd.org |

| Reaction Rate | Comparable to n-butyl acrylate | oecd.org, oecd.org |

In Vivo Studies

Direct in vivo toxicokinetic data for this compound is limited. Therefore, assessments often rely on data from its structural analogue, n-butyl acrylate, due to the similarities in their chemical structures and in vitro metabolic behavior. oecd.orgoecd.orgsqspcdn.com

Studies on n-butyl acrylate in rats following oral administration show that it is absorbed very rapidly. nih.govoecd.orgiarc.fr Once absorbed, it is extensively metabolized. nih.govoecd.org The primary metabolic pathway is hydrolysis by carboxylesterase enzymes, which breaks the compound down into acrylic acid and butanol. nih.govoecd.orgwikipedia.org A significant portion of the administered dose is ultimately eliminated as carbon dioxide (CO2). nih.govoecd.org A smaller fraction is excreted in the urine, with metabolites identified as mercapturic acids, such as N-acetyl-S-(2-carboxyethyl)cysteine and its sulfoxide, resulting from conjugation with endogenous glutathione. nih.goviarc.fr A minor amount is also eliminated through the feces. nih.govoecd.org

Table 2: Summary of In Vivo Toxicokinetics of n-Butyl Acrylate (Analogue for this compound) This table presents the key toxicokinetic parameters for n-butyl acrylate, used as a surrogate for this compound, based on studies in rats.

| Parameter | Observation in Rats | Reference |

|---|---|---|

| Absorption | Rapidly absorbed after oral administration. | nih.gov, oecd.org |

| Metabolism | - Hydrolysis by carboxylesterase.

Analytical Methodologies for Isobutyl Acrylate

Air Sampling and Analysis Techniques for Isobutyl Acrylate (B77674) Vapor

Monitoring airborne concentrations of isobutyl acrylate, particularly in occupational settings, is essential. This typically involves active sampling of air, followed by laboratory analysis.

Adsorption Media (e.g., Activated Silica Gel, Charcoal)

The standard approach for sampling this compound vapor from the air involves drawing a known volume of air through a solid sorbent tube. wikisource.org Activated charcoal is a commonly used adsorbent for a range of acrylates and other volatile organic compounds (VOCs). nih.govnih.gov Specifically, coconut shell charcoal is often utilized in these sampling tubes. wikisource.org For certain acrylates, such as butyl acrylate, charcoal tubes coated with 4-tert-butylcatechol (B165716) (TBC) are used to enhance the stability of the collected sample. dnacih.comosha.gov The sorbent, typically in amounts of 100-400 mg, effectively traps the this compound vapors from the sampled air. www.gov.ilnih.gov

Desorption Solvents (e.g., Carbon Disulfide, Methanol)

After sample collection, the this compound must be released from the adsorbent for analysis. This is achieved through a process called desorption, where a solvent is used to extract the analyte from the sorbent media. Carbon disulfide (CS₂) is a widely used and effective desorption solvent for acrylates adsorbed on activated charcoal. nih.govdnacih.comnih.gov The process involves adding a precise volume of the solvent, such as 1.0 mL of CS₂, to the vial containing the charcoal, followed by agitation for a period, typically around 30 minutes, to ensure complete extraction of the analyte. wikisource.orgcdc.gov While effective, due to its toxicity, alternative solvents are being explored. nih.gov Acetone (B3395972) has been investigated as a "friendlier" replacement for carbon disulfide in some applications. nih.gov Methanol is also used, particularly for ultrasonic extraction of acrylates from plastic materials. e3s-conferences.org

Gas Chromatography with Flame Ionization Detection (GC-FID)

Once desorbed, the resulting solution containing this compound is most commonly analyzed using Gas Chromatography with Flame Ionization Detection (GC-FID). nih.govdnacih.comnih.gov This technique separates the components of the sample mixture in a capillary column, and the FID provides a sensitive and reliable signal for quantification. nih.gov

For the analysis of isobutyl methacrylate (B99206), a similar compound, a method using an FFAP capillary column has been established, demonstrating high sensitivity and precision. nih.gov The detection limit for this method was reported as 0.35 μg/ml, with a lowest detected concentration of 0.12 mg/m³. nih.gov In the analysis of various ester compounds, including isobutyl acetate (B1210297), a DB-Wax capillary column is often employed. wikisource.org The GC is operated with specific temperature programs to ensure optimal separation of the analytes. wikisource.org For instance, a typical program might start at 50°C and ramp up to 110°C. wikisource.org this compound is also sometimes used as an internal standard in the GC analysis of other acrylic monomers. regulations.govchromforum.org

Table 1: Summary of a Typical GC-FID Method for Isobutyl Methacrylate Analysis in Air

| Parameter | Value/Condition | Source |

| Sampling Media | Activated Charcoal Tube | nih.gov |

| Desorption Solvent | Carbon Disulfide | nih.gov |

| Analytical Column | FFAP Capillary Column | nih.gov |

| Detector | Flame Ionization Detector (FID) | nih.gov |

| Linear Range | 0-800 µg/ml | nih.gov |

| Correlation Coefficient | 0.99993 | nih.gov |

| Detection Limit | 0.35 µg/ml | nih.gov |